PH-797804

Descripción general

Descripción

PH-797804 es un fármaco que actúa como un inhibidor selectivo de la enzima quinasa de proteína activada por mitógenos p38 (p38 MAPK). Tiene efectos antiinflamatorios y se ha investigado para el tratamiento de afecciones pulmonares inflamatorias como la enfermedad pulmonar obstructiva crónica y la COVID-19 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

PH-797804 se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura de diarylpiridinona. La ruta de síntesis normalmente implica los siguientes pasos:

Formación del núcleo de piridinona: Esto implica la reacción de materiales de partida apropiados para formar el anillo de piridinona.

Reacciones de sustitución: Se introducen varios sustituyentes en el núcleo de piridinona mediante reacciones de sustitución.

Reacciones de acoplamiento finales: El producto final se obtiene acoplando la piridinona sustituida con otros compuestos aromáticos.

Métodos de Producción Industrial

La producción industrial de this compound implica la escalabilidad de la ruta de síntesis descrita anteriormente. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y los sistemas de disolventes, para garantizar un alto rendimiento y pureza del producto final. El proceso también implica pasos de purificación como la cristalización y la cromatografía para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

PH-797804 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de productos oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de piridinona sustituidos .

Aplicaciones Científicas De Investigación

Treatment of Inflammatory Diseases

PH-797804 is currently in Phase II clinical trials for treating conditions such as osteoarthritis and other inflammatory disorders. Its efficacy in reducing inflammatory markers has been demonstrated in preclinical models .

Table 1: Summary of Clinical Trials for Inflammatory Diseases

| Trial Phase | Condition | Key Findings |

|---|---|---|

| Phase II | Osteoarthritis | Significant reduction in pain and inflammation |

| Phase II | Other Inflammatory Conditions | Improved patient-reported outcomes |

Cancer Therapy

Research indicates that this compound enhances the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. In vitro studies have shown that co-treatment with this compound leads to increased apoptosis in various cancer cell lines .

Table 2: Effects of this compound on Cancer Cells

| Cancer Type | Treatment | Result |

|---|---|---|

| Lung Cancer | Cisplatin + this compound | Increased cell death via apoptosis |

| Breast Cancer | Cisplatin + this compound | Enhanced sensitivity to chemotherapy |

Case Study 1: Lead Optimization

A significant case study involved the optimization of a high-throughput screening hit (SC-25028) leading to the development of this compound. Researchers designed over 80 analogs to improve metabolic stability and selectivity against p38 MAPK, ultimately resulting in the identification of this compound as a viable candidate for clinical trials .

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rat models. The study confirmed favorable pharmacokinetic profiles compatible with oral administration, supporting its potential as an effective therapeutic agent .

Mecanismo De Acción

PH-797804 ejerce sus efectos inhibiendo selectivamente la enzima p38 MAPK. Esta enzima juega un papel crucial en la vía de transducción de señales de MAP quinasa, que regula la producción y la señalización descendente de citoquinas inflamatorias como el factor de necrosis tumoral alfa, la interleucina-1 beta y la interleucina-6. Al inhibir p38 MAPK, this compound reduce la producción de estas citoquinas proinflamatorias, ejerciendo así sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

PH-797804 es único debido a su alta selectividad y potencia como inhibidor de p38 MAPK. Compuestos similares incluyen:

Pamapimod: Otro inhibidor de p38 MAPK con propiedades antiinflamatorias similares.

NJK14047: Un compuesto con un mecanismo de acción similar pero una estructura química diferente.

SB203580: Un inhibidor bien conocido de p38 MAPK utilizado en varios estudios de investigación.

This compound destaca por su alta especificidad para la isoforma alfa de p38 y sus propiedades farmacocinéticas favorables, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .

Actividad Biológica

PH-797804 is a highly selective and potent inhibitor of p38 mitogen-activated protein (MAP) kinase, specifically targeting the p38α and p38β isoforms. This compound has been extensively studied for its potential therapeutic applications in inflammatory diseases, showcasing significant biological activity both in vitro and in vivo.

Chemical Structure and Properties

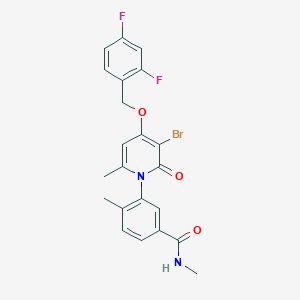

This compound is characterized by its specific structure, which includes a diarylpyridinone framework. The chemical formula is , and it possesses an average molecular weight of approximately 477.30 g/mol. The compound exists as an atropisomer, with the aS isomer being over 100-fold more potent than its aR counterpart due to steric factors affecting its binding affinity to p38α kinase .

This compound acts as an ATP-competitive inhibitor of p38 MAP kinase. Its mechanism involves blocking the phosphorylation of downstream targets involved in inflammatory signaling pathways. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in monocytes, demonstrating a concentration-dependent effect .

Biological Activity Data

The potency and selectivity of this compound have been quantified using IC50 values:

- p38α : 26 nM

- p38β : 102 nM

- Selectivity : Exhibits >100-fold selectivity over 71 other kinases, including p38γ, p38δ, JNK, and ERK2 .

Table 1: IC50 Values for this compound

| Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| p38α | 26 | High |

| p38β | 102 | High |

| Other Kinases | >2600 | Very High |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits lipopolysaccharide (LPS)-induced TNF-α production in U937 monocytes. This inhibition is significant for understanding its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .

In Vivo Studies

Animal models have been pivotal in demonstrating the efficacy of this compound:

- Arthritis Models : In rodent models of arthritis, oral administration of this compound significantly reduced markers of inflammation and joint damage.

- Cynomolgus Monkeys : Studies showed that this compound suppressed TNF-α levels in LPS-induced inflammation models, indicating its potential for systemic anti-inflammatory effects .

Table 2: In Vivo Efficacy of this compound

| Model Type | Treatment Method | Outcome |

|---|---|---|

| Rat Arthritis Model | Oral administration | Reduced inflammation and joint damage |

| Cynomolgus Monkey Model | Oral administration | Suppressed TNF-α production |

Case Studies and Clinical Implications

This compound has been investigated for its clinical potential in treating various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The compound's ability to selectively inhibit p38 MAPK makes it an attractive candidate for further clinical trials aimed at reducing chronic inflammation without broadly affecting other signaling pathways.

Summary of Clinical Findings

- Rheumatoid Arthritis : Initial studies indicate promising results in reducing disease activity scores.

- Osteoarthritis : Investigational studies support its use in managing symptoms associated with this degenerative joint disease.

Propiedades

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PH-797804?

A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]

Q2: How does this compound interact with p38α MAP kinase?

A2: this compound acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]

Q3: What are the downstream consequences of p38α MAP kinase inhibition by this compound?

A3: Inhibition of p38α MAP kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]

Q5: What is known about the structural characteristics contributing to the selectivity of this compound for p38α?

A5: The high selectivity of this compound for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]

Q6: Is this compound a chiral molecule?

A6: Yes, this compound is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []

Q7: Which atropisomer of this compound is more potent?

A7: The aS atropisomer, denoted as this compound, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]

Q8: How do structural modifications of the this compound scaffold impact its activity?

A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for this compound's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.

Q9: Have there been efforts to develop alternative delivery strategies for this compound?

A10: Yes, research has explored encapsulating this compound in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []

Q10: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?

A12: this compound has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []

Q11: Has this compound been evaluated in clinical trials for any indications?

A13: Yes, this compound has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that this compound, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]

Q12: Were there any notable findings regarding the safety and tolerability of this compound in clinical trials?

A14: While generally safe and well-tolerated in clinical trials for COPD, this compound was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with this compound. []

Q13: What analytical techniques are commonly used to quantify this compound?

A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of this compound in biological matrices, such as plasma. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.